molecular formula C17H14ClN3O2 B2610251 N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-80-0

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2610251
CAS RN: 899744-80-0
M. Wt: 327.77
InChI Key: UFCNLFHKYQOLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compound 1: has been investigated for its antibacterial potential. Researchers have assessed its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and potential use as an antimicrobial agent is crucial for combating bacterial infections .

Urease Inhibition

In pharmaceutical chemistry, the thiourea skeleton plays a vital role. Compound 1 belongs to a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. These compounds have been explored as potential urease inhibitors. Urease inhibition is relevant in the context of diseases associated with urease-producing pathogens .

Thiazole Chemistry and Drug Development

The synthesis of Compound 1 involves Hantzsch thiazole synthesis, a preferred method for creating thiazole derivatives. Thiazoles have yielded drugs with diverse applications, including antimicrobials (Sulfathiazole), antifungals (Abafungin), antiretrovirals (Ritonavir), and antineoplastics (Bleomycin and Tiazofurin). Investigating the potential of Compound 1 in drug development is essential .

Treatment of HIV Infections

Thiazole scaffolds have remarkably improved the efficacy of drugs used to treat HIV infections. Investigating whether Compound 1 can contribute to this field is an exciting avenue for research .

Cancer Therapeutics

Compounds containing thiazole moieties have shown promise in cancer treatment. For instance, Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Considering the presence of chlorine in Compound 1 , researchers may explore its potential as an anticancer agent .

Boron Reagents for Suzuki–Miyaura Coupling

While not directly related to Compound 1 , Suzuki–Miyaura cross-coupling reactions are widely used for carbon–carbon bond formation. Investigating boron reagents for this purpose could enhance synthetic methodologies and expand the toolkit for drug synthesis .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-13(18)6-3-7-14(10)20-16(22)12-9-11-5-4-8-19-15(11)21(2)17(12)23/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCNLFHKYQOLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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